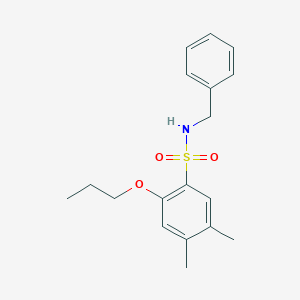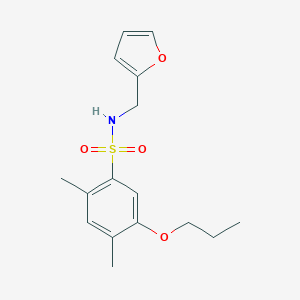
N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide is an organic compound with the molecular formula C18H23NO3S and a molecular weight of 333.45 g/mol This compound features a benzene ring substituted with benzyl, dimethyl, and propoxy groups, along with a sulfonamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide typically involves the following steps:
Formation of the Benzene Ring Substituents: The starting material, 4,5-dimethyl-2-propoxybenzenesulfonyl chloride, is prepared by sulfonylation of 4,5-dimethyl-2-propoxybenzene with chlorosulfonic acid.
N-Benzylation: The sulfonyl chloride is then reacted with benzylamine in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism by which N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide exerts its effects depends on its specific application:
Biological Activity: The sulfonamide group can interact with biological targets such as enzymes or receptors, inhibiting their activity. The benzyl and propoxy groups may enhance the compound’s binding affinity and specificity.
Chemical Reactions: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents, affecting its behavior in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
N-benzyl-4,5-dimethylbenzenesulfonamide: Lacks the propoxy group, leading to different chemical and biological properties.
N-benzyl-2-propoxybenzenesulfonamide: Lacks the dimethyl groups, affecting its reactivity and applications.
N-benzyl-4,5-dimethyl-2-methoxybenzenesulfonamide: Contains a methoxy group instead of a propoxy group, altering its chemical behavior.
Uniqueness
N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both dimethyl and propoxy groups on the benzene ring, along with the sulfonamide functionality, makes it a versatile compound for various applications .
Propiedades
IUPAC Name |
N-benzyl-4,5-dimethyl-2-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-4-10-22-17-11-14(2)15(3)12-18(17)23(20,21)19-13-16-8-6-5-7-9-16/h5-9,11-12,19H,4,10,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWAXFNPELJMOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[3-Methyl-4-(pentyloxy)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B497641.png)
![1-[(4-Chloro-3-propoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B497643.png)

![5-Chloro-4-methyl-1-[(3-methylpyrazolyl)sulfonyl]-2-propoxybenzene](/img/structure/B497647.png)



![[(4-Butoxy-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B497654.png)


![[(4-Butoxy-3-methylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B497660.png)
amine](/img/structure/B497661.png)


